molecular formula C8H17N B2702346 2,2,4,4-Tetramethylcyclobutan-1-amine CAS No. 80874-89-1

2,2,4,4-Tetramethylcyclobutan-1-amine

Cat. No.: B2702346
CAS No.: 80874-89-1
M. Wt: 127.231
InChI Key: HRNUIEYRCDOKSL-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with four methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethylcyclobutan-1-amine typically involves the amination of 2,2,4,4-tetramethylcyclobutan-1,3-diol. This process can be achieved through an amination reduction reaction using ammonia gas and a suitable catalyst. Common catalysts include nickel, zinc, cobalt, copper, chromium, aluminum, and noble metals such as ruthenium, palladium, rhodium, and platinum .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective catalysts and reaction conditions that minimize side reactions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various substituted cyclobutane derivatives, amine oxides, and reduced amine compounds .

Scientific Research Applications

2,2,4,4-Tetramethylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and exert specific effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4-Tetramethylcyclobutane-1,3-diol
  • 2,2,4,4-Tetramethylcyclobutanone
  • 2,2,4,4-Tetramethylcyclobutan-1,3-dione

Uniqueness

2,2,4,4-Tetramethylcyclobutan-1-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amine group allows for a wider range of chemical modifications and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

2,2,4,4-tetramethylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)5-8(3,4)6(7)9/h6H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNUIEYRCDOKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1N)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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